An In-depth Technical Guide to 2-chloro-N-isobutyl-3-nitroquinolin-4-amine
An In-depth Technical Guide to 2-chloro-N-isobutyl-3-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a synthetic organic compound belonging to the quinoline class of heterocyclic molecules. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The subject molecule is characterized by several key functional groups that are expected to modulate its physicochemical properties and biological activity: a chlorine atom at the 2-position, an isobutylamino group at the 4-position, and a nitro group at the 3-position. The presence and specific arrangement of these substituents make it an intriguing candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, a plausible and referenced synthesis pathway, and discusses its potential, though currently unpublished, biological significance based on the activities of structurally related compounds.
Chemical Structure and Properties
The fundamental characteristics of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine are summarized below. These properties are critical for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | --INVALID-LINK-- |
| Synonyms | (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE, 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 133860-75-0 | --INVALID-LINK-- |
| Molecular Formula | C13H14ClN3O2 | --INVALID-LINK-- |
| Molecular Weight | 279.72 g/mol | --INVALID-LINK-- |
Below is a 2D representation of the chemical structure.
Caption: Chemical structure of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.
Synthesis Pathway
The key starting material for this synthesis is 2,4-dichloro-3-nitroquinoline . This precursor is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position. The reaction involves the regioselective substitution of the chlorine atom at the C4 position with isobutylamine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.
The proposed reaction scheme is as follows:
Caption: Proposed synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.
Experimental Protocol: Synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine
This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add isobutylamine (1.1-1.5 eq). The use of a slight excess of the amine helps to drive the reaction to completion.
-
Base (Optional): An organic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), can be added to scavenge the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into water to precipitate the product.
-
The crude product is then collected by filtration, washed with water, and dried.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this compound is not publicly available, commercial suppliers like BLDpharm indicate its availability upon request[3][4].
Potential Biological Activity and Applications
Specific biological data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has not been identified in the public scientific literature. However, the structural motifs present in the molecule allow for informed predictions of its potential biological activities.
-
Anticancer Potential: The quinoline core is a well-known scaffold in the design of anticancer agents. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown potent anticancer activity against a variety of cancer cell lines[5][6]. The 3-nitro group, being a strong electron-withdrawing group, can also contribute to biological activity, as seen in some nitrothiazole-containing compounds that inhibit protein kinases[7]. It is plausible that 2-chloro-N-isobutyl-3-nitroquinolin-4-amine could be investigated for its cytotoxic effects against cancer cell lines.
-
Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine[1][2][8]. Research into new 4-aminoquinoline derivatives is ongoing to combat drug-resistant strains of the malaria parasite[1]. The specific substitutions on the quinoline ring of the target compound could confer activity against Plasmodium falciparum.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To investigate the potential anticancer activity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.
Handling and Safety
Based on the Safety Data Sheet (SDS) for a closely related compound (2,4-dichloro-3-nitroquinoline), and general laboratory safety principles, the following precautions should be taken when handling 2-chloro-N-isobutyl-3-nitroquinolin-4-amine:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a compound of interest due to its quinoline core and specific functionalization pattern, which are features of many biologically active molecules. While its synthesis is achievable through established chemical methods, its biological profile remains to be elucidated in the scientific literature. This guide provides a foundational understanding of the compound's chemical nature and a framework for its synthesis and potential biological evaluation. Further research is warranted to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases.
References
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. 133860-75-0|2-Chloro-N-isobutyl-3-nitroquinolin-4-amine|BLD Pharm [fr.bldpharm.com]
- 4. 133860-75-0|2-Chloro-N-isobutyl-3-nitroquinolin-4-amine|BLD Pharm [bldpharm.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
